Product packaging for S-N(6)-Methyladenosylhomocysteine(Cat. No.:CAS No. 53228-06-1)

S-N(6)-Methyladenosylhomocysteine

Cat. No.: B1202197
CAS No.: 53228-06-1
M. Wt: 398.4 g/mol
InChI Key: GEJILRRXJVSBCM-WFEYPKDDSA-N
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Description

Contextualizing Chemical Modifications in Nucleic Acids and Proteins

The functionality of biological macromolecules like nucleic acids and proteins is not solely determined by their primary sequence. Covalent chemical modifications add a rich layer of regulatory control, influencing everything from gene expression to protein function. numberanalytics.com In the realm of epigenetics, these modifications act as a sophisticated signaling system, dictating when and how genes are expressed without changing the genetic code itself. numberanalytics.comnih.gov

Well-known examples include the methylation of cytosine bases in DNA (5-methylcytosine or 5mC), which is often associated with transcriptional repression, and a variety of modifications to histone proteins, the spools around which DNA is wound. numberanalytics.comnih.gov These histone modifications can alter chromatin structure, making genes more or less accessible for transcription. youtube.com Beyond DNA and histones, RNA molecules are also subject to a wide array of chemical alterations, a field of study known as epitranscriptomics. wikipedia.org These modifications, including methylation, play a pivotal role in post-transcriptional gene regulation. nih.gov

Overview of N6-methyladenosine (m6A) RNA Methylation Landscape

Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification found in the messenger RNA (mRNA) of most eukaryotes, from yeast to humans. nih.govnih.govwikipedia.org Discovered in the 1970s, its profound impact on RNA biology has only been fully appreciated in recent years. nih.govwikipedia.org The m6A modification is a dynamic and reversible process, orchestrated by a dedicated set of proteins. nih.gov

This regulatory system is often described in terms of "writers," "erasers," and "readers":

Writers: These are enzymes that install the methyl group onto the adenosine (B11128) base. The primary m6A methyltransferase complex consists of the catalytic subunit METTL3 and its partner METTL14. nih.govnih.gov

Erasers: These enzymes remove the methyl group. The first identified m6A demethylase was the fat mass and obesity-associated protein (FTO), followed by ALKBH5. nih.govnih.gov Their discovery confirmed the reversible nature of m6A methylation.

Readers: These proteins specifically recognize and bind to m6A-modified RNA, mediating the downstream functional consequences. The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDF3) are prominent m6A readers. nih.govxiahepublishing.com

The m6A modification influences nearly every aspect of the mRNA life cycle, including its splicing, nuclear export, stability, and translation efficiency, thereby playing a crucial role in a wide range of physiological processes. nih.govnih.gov

Table 1: Key Proteins in the m6A RNA Methylation Pathway

Role Protein Function
Writer METTL3 Catalytic subunit of the m6A methyltransferase complex. nih.govnih.gov
Writer METTL14 Stabilizing and substrate-recognizing partner of METTL3. nih.govnih.gov
Eraser FTO The first identified m6A demethylase, removes the methyl group. nih.govnih.gov
Eraser ALKBH5 An m6A demethylase involved in various physiological processes. nih.govnih.gov
Reader YTHDF1 Promotes the translation of m6A-methylated mRNA. nih.gov
Reader YTHDF2 Mediates the degradation of m6A-modified mRNA. nih.gov
Reader YTHDF3 Works in concert with YTHDF1 and YTHDF2 to affect translation and decay. nih.gov
Reader YTHDC1 Involved in the nuclear functions of m6A, such as splicing. nih.gov

S-N(6)-Methyladenosylhomocysteine as a Metabolite and Regulatory Analog in Methylation Cycles

The process of methylation in the cell is critically dependent on a central metabolic pathway known as the methylation cycle (or the S-adenosylmethionine cycle). creative-proteomics.com The universal donor for most biological methylation reactions is S-adenosylmethionine (SAM). creative-proteomics.comnih.gov When a methyltransferase, such as the METTL3/14 complex, transfers a methyl group from SAM to its substrate (like an adenosine in RNA), SAM is converted into S-adenosylhomocysteine (SAH). creative-proteomics.com

SAH is a potent inhibitor of methyltransferase activity. creative-proteomics.comnih.gov Its accumulation can create a negative feedback loop, shutting down cellular methylation processes. Therefore, the cell must efficiently hydrolyze SAH to homocysteine and adenosine to maintain methylation capacity. nih.gov The ratio of SAM to SAH is often considered a key indicator of the cell's methylation potential. nih.gov

Within this critical cycle, this compound emerges as a significant molecule. It is structurally analogous to both the substrate product SAH and the methylated adenosine target. Its presence can be understood as a byproduct or a stable analog related to the m6A methylation reaction. The formation and concentration of this compound can potentially influence the methylation cycle by acting as a competitive inhibitor or a modulator of the enzymes involved, particularly the m6A methyltransferases and demethylases. Its role as a metabolite directly links the process of RNA methylation to the broader cellular metabolic state, providing a potential mechanism for feedback and regulation within the epitranscriptomic network.

Table 2: Comparison of Key Compounds in the Methylation Cycle

Compound Name Abbreviation Primary Role
S-Adenosylmethionine SAM The universal methyl group donor for methylation reactions. creative-proteomics.comnih.gov
S-Adenosylhomocysteine SAH A product of methylation and a potent inhibitor of methyltransferases. creative-proteomics.comnih.gov
This compound - A metabolite and regulatory analog related to the m6A methylation process.
N(6)-methyladenosine m6A The modified base in RNA, a key epigenetic mark. nih.govnih.gov
Homocysteine Hcy A product of SAH hydrolysis, can be recycled to methionine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N6O5S B1202197 S-N(6)-Methyladenosylhomocysteine CAS No. 53228-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53228-06-1

Molecular Formula

C15H22N6O5S

Molecular Weight

398.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10+,11+,14?/m0/s1

InChI Key

GEJILRRXJVSBCM-WFEYPKDDSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O

Synonyms

S-N(6)-methyladenosylhomocysteine

Origin of Product

United States

Biosynthesis and Metabolic Interconversion of S N 6 Methyladenosylhomocysteine

Precursors and Enzymatic Pathways of Formation

The biosynthesis of S-N(6)-Methyladenosylhomocysteine is a direct consequence of the cellular metabolism of N6-methyladenosine and its interplay with the central methylation cycle.

Metabolism of N6-methyladenosine Leading to this compound

The primary precursor for the formation of this compound is N6-methyladenosine (m6A) . This modified nucleoside, abundant in various RNA species, can be condensed with the amino acid homocysteine to yield m6A-SAH. This reaction is a key metabolic route for m6A, converting it into a potent inhibitor of methyltransferases. The in vivo formation of m6A-SAH following the administration of N6-methyladenosine has been demonstrated in murine models, leading to its accumulation in the liver. This conversion highlights a direct metabolic link between RNA modification and the regulation of methylation reactions.

Relationship with S-Adenosylhomocysteine and the Broader One-Carbon Metabolism

This compound is structurally and functionally related to S-adenosylhomocysteine (SAH) , the universal by-product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Both m6A-SAH and SAH are inhibitors of these crucial enzymes, with studies indicating that m6A-SAH is nearly as potent as SAH in inhibiting RNA methyltransferases.

Enzymology of this compound Synthesis and Degradation

The synthesis and potential degradation of this compound are governed by specific enzymatic activities, with S-adenosylhomocysteine hydrolase playing a central role in its anabolism.

Characterization of Enzymes Responsible for its Anabolism

The key enzyme responsible for the synthesis of this compound is S-adenosylhomocysteine hydrolase (SAHH) . This enzyme catalyzes the reversible condensation of an adenosine (B11128) moiety with homocysteine. While its primary physiological role is the hydrolysis of SAH to adenosine and homocysteine, it can also catalyze the reverse reaction. In the case of m6A-SAH synthesis, SAHH utilizes N6-methyladenosine as a substrate instead of adenosine.

The catalytic mechanism of SAHH involves the oxidation of the 3'-hydroxyl group of the adenosine moiety by a tightly bound NAD+ cofactor, followed by the elimination of homocysteine. The enzyme can accommodate N6-methyladenosine within its active site, allowing for the nucleophilic attack of the sulfur atom of homocysteine on the 5'-carbon of the modified ribose.

Interactive Table: Key Enzyme in this compound Synthesis

Enzyme NameAbbreviationSubstratesProduct
S-adenosylhomocysteine hydrolaseSAHHN6-methyladenosine, HomocysteineThis compound

Identification and Function of Catabolic Enzymes

Detailed information regarding the specific catabolic enzymes responsible for the degradation of this compound is not extensively documented in the scientific literature. Given that the synthesis of m6A-SAH is a reversible reaction catalyzed by S-adenosylhomocysteine hydrolase, it is plausible that the same enzyme could also catalyze its hydrolysis back to N6-methyladenosine and homocysteine under specific cellular conditions. However, dedicated catabolic pathways and the enzymes involved remain an area for further investigation.

Molecular Mechanisms and Biological Roles of S N 6 Methyladenosylhomocysteine

Regulation of RNA Methylation Dynamics

The reversible methylation of adenosine (B11128) residues in RNA, particularly the formation of N6-methyladenosine (m6A), is a critical layer of epigenetic regulation. This process is dynamically controlled by a trio of protein groups: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize it and elicit a functional response. S-N(6)-Methyladenosylhomocysteine primarily exerts its influence by targeting the "writer" complexes.

Influence on m6A Methyltransferase ("Writer") Complexes and Substrate Specificity

The installation of the m6A modification is carried out by a multi-subunit methyltransferase complex. The core of this complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14), with METTL3 being the catalytic subunit. Several other regulatory proteins, such as Wilms' tumor 1-associated protein (WTAP), associate with this core to ensure proper localization and activity.

Research has demonstrated that this compound is a potent inhibitor of RNA methyltransferases. nih.gov Its biosynthesis from N6-methyladenosine and homocysteine is catalyzed by the enzyme S-adenosylhomocysteine hydrolase. nih.gov The accumulation of this compound in cells can thus lead to a general blockade of RNA methylation. nih.gov

The mechanism of inhibition is understood to be competitive. As an analog of S-adenosylhomocysteine (SAH), the end-product inhibitor of all SAM-dependent methyltransferases, this compound likely binds to the SAH-binding site of the METTL3 catalytic subunit, thereby preventing the binding of the methyl donor SAM and halting the methylation of RNA substrates. The inhibitory potential of this compound is reported to be nearly as potent as that of S-adenosylhomocysteine itself. nih.gov

Interaction with m6A Demethylase ("Eraser") Enzymes and Demethylation Efficacy

The removal of the m6A mark is catalyzed by demethylase enzymes, also known as "erasers." The two primary m6A demethylases in mammalian cells are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). nih.gov These enzymes are iron- and 2-oxoglutarate-dependent oxygenases that oxidize the methyl group on N6-methyladenosine, leading to its removal. nih.gov

Impact on m6A-Binding ("Reader") Proteins and their Association with RNA Transcripts

The functional consequences of m6A modification are mediated by a diverse set of "reader" proteins that specifically recognize and bind to m6A-containing RNA transcripts. These readers, which include proteins from the YTH domain family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) and other RNA-binding proteins like heterogeneous nuclear ribonucleoproteins (hnRNPs), determine the fate of the modified RNA. nih.govnih.gov This can involve influencing mRNA stability, translation, splicing, and nuclear export. nih.gov

It is also known that the m6A modification itself can alter the local structure of RNA, which in turn can expose or conceal binding sites for certain RNA-binding proteins. nih.gov By preventing the addition of m6A, this compound would preclude these structural changes, further influencing the RNA-protein interactome.

Role in Gene Expression Regulation

By modulating the landscape of RNA methylation, this compound plays a significant role in the post-transcriptional regulation of gene expression. This control is exerted through its influence on the various stages of an RNA molecule's life, from its processing in the nucleus to its translation and eventual degradation in the cytoplasm.

Post-Transcriptional Control of RNA Fate

The presence or absence of m6A on an RNA transcript is a key determinant of its fate. The inhibition of m6A deposition by this compound can therefore have widespread consequences on the transcriptome.

Alternative splicing is a crucial mechanism for generating protein diversity from a limited number of genes. The m6A modification has been shown to play a role in regulating splicing. The binding of nuclear m6A reader proteins, such as YTHDC1, to m6A marks within pre-mRNAs can influence the recruitment of splicing factors, thereby modulating the selection of splice sites. nih.gov

Given that this compound is a potent inhibitor of the m6A "writer" complex, its presence would lead to a decrease in m6A levels on pre-mRNAs. This reduction in methylation would, in turn, alter the binding of m6A-dependent splicing regulators. Consequently, this can lead to changes in the alternative splicing patterns of numerous genes. While direct studies demonstrating the specific effects of this compound on splicing are limited, its established role as an inhibitor of RNA methylation strongly suggests its potential to modulate this critical aspect of gene expression. The administration of N6-methyladenosine, the precursor for the in vivo synthesis of this compound, has been proposed as a method to study the role of methylation in RNA processing. nih.gov

Effects on mRNA Localization and Export

N6-methyladenosine (m6A) modification plays a crucial role in the journey of messenger RNA (mRNA) from the nucleus to the cytoplasm. preprints.org The presence of m6A marks on mature mRNA can influence its export from the nucleus, although it is not the sole determinant. wikipedia.org Inhibition of the m6A "writer" complex, which includes the key enzyme METTL3, has been shown to cause a delay in the nuclear export of mature mRNAs. wikipedia.org This suggests that m6A acts as a signal that facilitates the translocation of mRNA to the cytoplasm.

The mechanism by which m6A influences mRNA export involves "reader" proteins that recognize the modification. While the complete picture is still emerging, there is evidence that m6A affects nuclear-cytoplasmic shuttling. nih.gov For instance, the m6A reader YTHDC1 has been implicated in this process. mdpi.com In addition to m6A, other RNA modifications like 5-methylcytosine (B146107) (m5C) are also involved in mRNA export, with its reader protein ALYREF directly mediating the process. wikipedia.orgnih.gov This indicates a complex system where different RNA modifications may work in concert to regulate the efficient export of mRNA, a critical step for gene expression. preprints.org

Regulation of mRNA Translation Efficiency

Once in the cytoplasm, the m6A modification exerts significant control over the efficiency with which an mRNA molecule is translated into a protein. preprints.org This regulation can be both positive and negative, depending on the specific m6A "reader" proteins involved and the location of the m6A mark on the mRNA. youtube.com

A key player in promoting translation is the m6A reader protein YTHDF1. nih.govnih.gov YTHDF1 recognizes and binds to m6A-modified mRNAs, facilitating their association with the protein synthesis machinery. wikipedia.orgnih.gov It actively promotes protein production by interacting with translation initiation factors. nih.govnih.govresearchgate.net Specifically, YTHDF1 can recruit the initiation factor eIF3 to the mRNA, enhancing the recruitment of the 40S ribosomal subunit and boosting translation. wikipedia.org This mechanism allows for rapid and robust protein production from specific transcripts. nih.govnih.gov

Conversely, m6A can also inhibit or slow down translation. An m6A mark located within the 5' untranslated region (5'-UTR) can recruit the translation initiation factor eIF3, which, in this context, leads to cap-independent translation, a process often activated during cellular stress responses like heat shock. wikipedia.orgyoutube.com Furthermore, a single m6A site within the coding sequence can slow the rate of translation elongation, which can in turn affect the co-translational folding and maturation of the nascent polypeptide chain. youtube.com This demonstrates a nuanced regulatory system where m6A marking fine-tunes protein output at the level of translation. nih.gov

Impact on mRNA Stability and Degradation Pathways

The stability and lifespan of an mRNA molecule are critical determinants of gene expression, and N6-methyladenosine (m6A) is a key regulator of this process. nih.gov The most well-established mechanism for m6A-mediated mRNA decay involves the "reader" protein YTHDF2. wikipedia.orgnih.gov YTHDF2 specifically recognizes and binds to m6A-containing transcripts in the cytoplasm. wikipedia.orgillinois.edu Upon binding, YTHDF2 directs these mRNAs to cellular processing bodies (P-bodies), which are sites of mRNA degradation. wikipedia.org This process, known as methylation-dependent mRNA decay, effectively shortens the half-life of the targeted mRNAs, leading to their reduced abundance. wikipedia.orgresearchgate.net

This regulatory axis provides a mechanism for the rapid turnover of transcripts, allowing cells to quickly adapt to new conditions by clearing out old messages. youtube.com The interplay between YTHDF1-mediated translation promotion and YTHDF2-mediated decay creates a unified system of post-transcriptional control. nih.govnih.gov A transcript marked with m6A can be efficiently translated (via YTHDF1) for a specific period before being cleared away (via YTHDF2), ensuring a controlled and dynamic burst of protein production. nih.gov

In addition to the YTHDF2 pathway, m6A marking can also influence mRNA stability through other mechanisms. For example, the presence of an m6A mark near a premature stop codon can recruit factors of the nonsense-mediated decay (NMD) pathway, such as UPF1, leading to the accelerated degradation of these faulty transcripts. preprints.org

Reader Protein Function Effect on mRNA Fate Key Findings
YTHDF1 Translation PromotionIncreases protein outputBinds m6A-mRNA and recruits translation initiation machinery (e.g., eIF3). wikipedia.orgnih.govnih.gov
YTHDF2 mRNA DegradationDecreases mRNA half-lifeRecruits m6A-mRNA to P-bodies for decay. wikipedia.orgnih.govresearchgate.net
IGF2BP proteins mRNA StabilizationIncreases mRNA half-lifeCan bind to m6A-marked transcripts to protect them from degradation. youtube.com

Indirect Effects on Transcriptional Processes and Chromatin States

While m6A is a post-transcriptional modification, its influence extends indirectly to the regulation of transcription and the state of chromatin. This occurs primarily through the m6A-dependent regulation of transcripts that themselves encode for key players in transcription and chromatin architecture.

The m6A machinery can modulate the expression of non-coding RNAs that have regulatory roles. For example, the m6A reader YTHDC1 was found to be involved in regulating the long-coding RNA NEAT1, which can influence inflammatory processes. mdpi.com Furthermore, m6A modifications on histone mRNA can affect their stability and translation, thereby influencing the availability of histones for packaging DNA and shaping the chromatin landscape. In neuroblastoma cells, a significant enrichment of m6A-modified genes involved in histone H3 K36 methylation was identified, suggesting a link between RNA methylation and the establishment of specific histone marks that define transcriptional states. youtube.com

Moreover, m6A can impact chromatin status by affecting the processing of RNAs derived from retrotransposons. preprints.org In certain cancer cells, the failure to correctly process these RNAs can lead to changes in histone modifications (specifically H2AK119ub), resulting in a more open chromatin state and increased genomic instability. preprints.org These findings illustrate that the epitranscriptomic layer of regulation is deeply interconnected with the epigenetic mechanisms that govern gene accessibility and transcription at the DNA level.

Involvement in Cellular Processes and Signaling Pathways

Regulation of Cellular Proliferation and Differentiation

Beyond cancer, m6A is essential for the proper differentiation of stem cells. The dynamic addition and removal of m6A marks are crucial for balancing the self-renewal of hematopoietic stem cells (HSCs) with their differentiation into various blood lineages. preprints.org Dysregulation of m6A modifying enzymes in HSCs can disrupt normal gene expression programs and lead to malignancies. preprints.org Similarly, in mesenchymal stem cells (MSCs), m6A levels are tightly controlled. Enhanced m6A levels are associated with senescence (aging) in MSCs, a state that impairs their regenerative capabilities. frontiersin.org The m6A eraser ALKBH5 and the writer METTL3 have been shown to play roles in mitigating MSC senescence, highlighting the importance of m6A in maintaining the differentiation potential of adult stem cells. frontiersin.org Mechanical stimuli, which are known to influence cell proliferation and differentiation, may also intersect with these epitranscriptomic pathways. nih.gov

Process Role of m6A Key Proteins Involved Outcome of Dysregulation
Cancer Cell Proliferation Modulates expression of oncogenes and tumor suppressors. wikipedia.orgMETTL3, YTHDF1, YTHDC1Uncontrolled proliferation, tumor growth. preprints.orgwikipedia.org
Stem Cell Differentiation Balances self-renewal and differentiation programs. preprints.orgMETTL3, ALKBH5Impaired differentiation, senescence, potential for malignancy. preprints.orgfrontiersin.org
Chondrogenesis High levels of homocysteine (a related metabolite) can alter the dynamics of mesenchymal cell differentiation during cartilage development. nih.govp53, Pax9, Sox9Altered cell dynamics in limb development. nih.gov

Modulation of Metabolic Homeostasis and Lipid Metabolism at a Cellular Level

The m6A modification pathway is deeply intertwined with the regulation of cellular metabolism, playing a significant role in glucose homeostasis, adipogenesis (fat cell formation), and lipid metabolism. nih.govnih.gov The m6A eraser FTO (fat mass and obesity-associated protein) is a central figure in this regulation. wikipedia.org Overexpression of FTO is linked to increased body and fat mass, while its loss can lead to reduced lean body mass, underscoring its importance in metabolic control. wikipedia.org

At the cellular level, FTO and other m6A regulators influence the expression of key metabolic genes. nih.gov In the liver, FTO can promote the creation of lipids (lipogenesis) and the enlargement of lipid droplets. nih.gov During the differentiation of preadipocytes into mature fat cells, m6A modification is critical. FTO facilitates adipogenesis by altering the splicing of the gene RUNX1T1 and the expression of the master fat cell regulator PPARγ. nih.gov The m6A writer METTL3 also promotes lipid accumulation. nih.gov

The stability and translation of numerous transcripts encoding metabolic enzymes are controlled by m6A. For example, the m6A methylation of transcripts for enzymes like Fatty Acid Synthase (FASN) and Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) is associated with increased mRNA stability, promoting the formation of triglycerides. nih.govmdpi.com In a recent study, it was found that m6A modification, through the reader IGF2BP3, stabilizes the mRNA of the lipid-metabolizing enzyme ELOVL6. This leads to changes in fatty acid metabolism that can suppress neutrophil chemotaxis and control skin inflammation, highlighting a link between epitranscriptomics, lipid metabolism, and immune homeostasis. nih.gov Dysregulation of these pathways is implicated in metabolic diseases such as non-alcoholic fatty liver disease and diabetes. nih.govnih.gov

Participation in Immune Response and Cellular Defense Mechanisms

Current scientific literature does not provide direct evidence for the specific role of this compound in the immune response or cellular defense mechanisms. While its constituent parts, N(6)-methyladenosine and homocysteine, have been independently studied in immunological contexts, the functions of the combined molecule are yet to be elucidated.

N(6)-methyladenosine (m6A) is a well-known RNA modification that plays a crucial role in regulating various aspects of RNA metabolism, which can indirectly influence immune cell function. For instance, m6A modification can affect the stability and translation of mRNAs encoding cytokines and other immune-related proteins.

Homocysteine, on the other hand, has been investigated for its potential to modulate immune responses. Some studies on homocysteine have suggested that it can influence the secretion of certain cytokines, which are key signaling molecules in the immune system. However, these findings are related to homocysteine itself and cannot be directly extrapolated to this compound.

Without dedicated research on this compound, its specific contribution to immune surveillance, inflammation, and host defense against pathogens remains a subject for future investigation.

Interactions with Other Biological Macromolecules

The interaction of this compound with nucleic acids and proteins is a critical area of interest for understanding its potential biological functions. However, direct experimental evidence for these interactions is currently lacking in the available scientific literature.

Direct Binding to Nucleic Acids (RNA, DNA)

There is no direct evidence from published studies to confirm the binding of this compound to either RNA or DNA. The presence of the N(6)-methyladenosine moiety within its structure suggests a potential for interaction with nucleic acids, given that m6A is a prevalent internal modification in messenger RNA and has known "reader" proteins that recognize it. However, whether the entire this compound molecule can bind to and influence the structure or function of nucleic acids is unknown. Further research, such as in vitro binding assays and structural studies, is required to explore this possibility.

Protein-S-N(6)-Methyladenosylhomocysteine Interactions and Allosteric Modulation

The scientific literature does not currently contain specific examples of proteins that bind to this compound or are allosterically modulated by it. Allosteric regulation, where a molecule binds to a site on a protein other than the active site to alter its activity, is a common mechanism for controlling cellular processes. Given its structural similarity to S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which are key players in methylation reactions and are known to interact with a wide range of proteins, it is conceivable that this compound could act as a modulator of certain enzymes. For instance, S-adenosylmethionine is known to be an allosteric activator of some enzymes. However, without experimental data, any potential allosteric regulatory role for this compound remains speculative.

Research Methodologies for Investigating S N 6 Methyladenosylhomocysteine

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental to understanding the precise chemical structure of m6A and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of m6A. While specific NMR data for S-N(6)-Methyladenosylhomocysteine is not extensively published, the principles of NMR are routinely applied to characterize similar nucleoside modifications. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can confirm the identity and purity of synthesized or isolated m6A. This technique is crucial for verifying the correct placement of the methyl group on the adenosine (B11128) moiety and for studying the compound's conformation in solution.

Mass Spectrometry-Based Approaches for Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive and specific technique for the quantitative analysis of m6A and related compounds in biological samples. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly robust method for this purpose. nih.govnih.govnih.govresearchgate.net This approach allows for the separation of m6A from other cellular components, followed by its precise mass-to-charge ratio determination and fragmentation analysis for unambiguous identification and quantification. nih.gov LC-MS/MS methods have been developed for the simultaneous measurement of S-adenosylmethionine (SAM), the methyl donor for m6A formation, and S-adenosylhomocysteine (SAH), the product of the methylation reaction, providing insights into the cellular methylation potential. nih.govnih.gov These methods are characterized by their high accuracy, precision, and the ability to analyze small sample volumes, making them suitable for a wide range of biological matrices, including plasma and tissue extracts. nih.govnih.govnih.gov

Table 1: Key Parameters of a Validated LC-MS/MS Assay for SAM and SAH Quantification

ParameterS-adenosylmethionine (SAM)S-adenosylhomocysteine (SAH)
Range of Reliable Response8 to 1024 nmol/l16 to 1024 nmol/l
Inter-day Accuracy96.7–103.9%97.9–99.3%
Inter-day Imprecision8.1–9.1%8.4–9.8%
Total Assay Run Time5 min5 min

This table presents data from a validated LC-MS/MS assay for the quantification of SAM and SAH in human plasma, demonstrating the method's reliability and efficiency. nih.gov

Chromatographic and Electrophoretic Methods for Separation and Detection in Biological Matrices

Separation techniques are essential for isolating m6A from complex biological mixtures prior to its detection and quantification. High-performance liquid chromatography (HPLC) is a cornerstone of this process, often utilizing columns with specific chemical properties, such as pentafluorophenylpropyl (PFPP)-bonded silica, to achieve effective separation of m6A and related metabolites. nih.gov The choice of mobile phase, such as a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) with formic acid, is optimized to ensure sharp peaks and good resolution. nih.gov

Capillary electrophoresis (CE) is another powerful separation technique that can be coupled with mass spectrometry (CE-MS). This method offers high separation efficiency and sensitivity, enabling the analysis of minute sample volumes at the attomole level. nih.gov The use of complexation reagents, such as 18-crown-6-tetracarboxylic acid, can enhance the ionization efficiency and stability of the analytes during CE-MS analysis. nih.gov

Molecular Biology Techniques for Studying Related Methylation Processes

Understanding the functional consequences of m6A methylation requires a range of molecular biology techniques to map its location on RNA and to study the effects of its presence or absence.

RNA Immunoprecipitation Sequencing (MeRIP-seq) and Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (eCLIP-seq) for m6A Mapping

Methylated RNA immunoprecipitation sequencing (MeRIP-seq or m6A-seq) is a widely used technique to identify m6A-containing RNA transcripts on a genome-wide scale. illumina.comcd-genomics.comcd-genomics.comnih.govscispace.com This method involves fragmenting total RNA and then using an antibody specific to m6A to immunoprecipitate the RNA fragments containing this modification. cd-genomics.comcd-genomics.com The enriched RNA fragments are then sequenced and mapped to a reference genome to identify the locations of m6A. cd-genomics.com While MeRIP-seq is effective at identifying m6A-enriched regions, it has limitations in pinpointing the exact location of the modification at single-nucleotide resolution. scispace.comnih.govbiorxiv.org

To overcome this limitation, methods like photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (eCLIP-seq) have been adapted for m6A mapping. nih.govbiorxiv.orgnucleusbiotech.comeclipsebio.com The m6A-eCLIP technique combines the use of an m6A-specific antibody with UV crosslinking to create a covalent bond between the antibody and the RNA at the site of modification. nih.govbiorxiv.org This allows for more precise identification of the methylated adenosine residue. biorxiv.orgeclipsebio.com

Table 2: Comparison of m6A Mapping Techniques

TechniquePrincipleResolutionKey AdvantageKey Limitation
MeRIP-seq Immunoprecipitation of m6A-containing RNA fragments followed by sequencing. cd-genomics.comcd-genomics.comRegion-level ( ~100-200 nucleotides). nih.govHigh-throughput and widely used. nih.govscispace.comDoes not provide single-nucleotide resolution. nih.govbiorxiv.org
m6A-eCLIP UV crosslinking of m6A antibody to RNA followed by immunoprecipitation and sequencing. nih.govbiorxiv.orgSingle-nucleotide. biorxiv.orgeclipsebio.comPrecise identification of m6A sites. eclipsebio.comCan be more technically challenging than MeRIP-seq. biorxiv.org

Gene Editing and Knockdown/Knockout Strategies in Model Organisms and Cell Lines

To investigate the functional roles of m6A methylation, researchers employ gene editing techniques like CRISPR/Cas9 and gene knockdown strategies such as RNA interference (RNAi) to manipulate the expression of the enzymes involved in the m6A pathway. nih.govnih.gov These enzymes are categorized as "writers" (methyltransferases like METTL3 and METTL14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins). preprints.orgnih.govwikipedia.orgyoutube.comresearchgate.net

By knocking down or knocking out the genes encoding these proteins in cell lines or model organisms, scientists can observe the resulting changes in m6A levels and the downstream effects on cellular processes such as gene expression, RNA stability, and translation. nih.govnih.govmdpi.com For example, knockdown of the methyltransferase METTL3 has been shown to decrease global m6A levels and affect cell proliferation. nih.govnih.gov Conversely, knocking down the demethylase FTO can lead to an increase in m6A modifications. preprints.orgmdpi.com These genetic manipulation studies are crucial for elucidating the causal relationships between m6A methylation and various biological phenomena. nih.govmdpi.com

Table 3: Key Enzymes in the m6A Methylation Pathway and Their Functions

Enzyme CategoryExample EnzymesFunctionEffect of Knockdown/Knockout
Writers METTL3, METTL14Add the methyl group to adenosine. wikipedia.orgyoutube.comDecrease in m6A levels. nih.govnih.gov
Erasers FTO, ALKBH5Remove the methyl group from adenosine. preprints.orgyoutube.comIncrease in m6A levels. preprints.orgmdpi.com
Readers YTHDF1, YTHDF2, YTHDF3Recognize and bind to m6A-modified RNA, mediating downstream effects. nih.govwikipedia.orgAltered RNA stability, translation, and localization. nih.govmdpi.com

Reporter Gene Assays for Analyzing Gene Expression and RNA Turnover

Reporter gene assays are a cornerstone for dissecting the functional consequences of N6-methyladenosine (m6A) modification on gene expression and RNA metabolism. The compound this compound is an analog of S-adenosylhomocysteine (SAH), the by-product of m6A deposition, linking it directly to the enzymatic processes studied with these assays. These assays typically employ a plasmid vector containing a reporter gene, such as Firefly luciferase, whose expression can be easily and quantitatively measured.

To investigate the impact of m6A on a specific mRNA, sequences of interest, such as the 5' untranslated region (UTR), coding sequence (CDS), or 3' UTR of a target gene, are cloned into the luciferase reporter plasmid. nih.gov These plasmids are then transfected into cells. The effect of m6A is often assessed by comparing the reporter activity in cells with normal levels of m6A "writer" enzymes (like METTL3) versus cells where these enzymes have been knocked down or knocked out. nih.gov A change in luciferase activity or mRNA levels between these conditions indicates that the cloned sequence contains m6A sites that influence its fate.

For instance, to pinpoint the specific m6A sites responsible for regulation, site-directed mutagenesis can be used to change the adenosine residue within a consensus motif (e.g., DRACH) to another nucleotide. nih.gov If mutating a specific site abolishes the regulatory effect (e.g., a decrease in luciferase activity), it confirms that this particular m6A mark is functional. nih.gov These assays can be multiplexed with a second reporter, like Renilla luciferase, to normalize for transfection efficiency and cell viability. nih.gov Furthermore, by using in vitro transcribed RNA reporters, researchers can bypass nuclear processes and directly study cytoplasmic events like translation efficiency and mRNA decay, providing a more direct link between m6A and its effect on protein synthesis. nih.gov

Such studies have demonstrated that m6A modification, particularly in the 3' UTR, can recruit "reader" proteins like YTHDF2, which in turn targets the mRNA for degradation, leading to reduced protein expression. wikipedia.orgnih.gov Conversely, readers like YTHDF1 can enhance translation efficiency. wikipedia.org By measuring both luciferase protein activity and the corresponding mRNA levels (often via qRT-PCR), researchers can distinguish between effects on RNA stability and translation. nih.gov

In Vitro Biochemical and Enzymatic Assays

In vitro assays are fundamental for characterizing the enzymes that mediate m6A methylation and demethylation, processes that directly involve S-adenosyl-L-methionine (SAM) and produce S-adenosylhomocysteine (SAH), the parent compound of this compound. These cell-free systems allow for the precise study of enzyme activity, kinetics, and inhibition under controlled conditions.

Recombinant Enzyme Production and Purification

To conduct in vitro studies, large quantities of pure and active methyltransferases and demethylases are required. This is achieved through recombinant protein expression and purification. The genes encoding the enzymes of interest, such as the m6A writers METTL3 and METTL14 or the erasers FTO and ALKBH5, are cloned into expression vectors. nih.govnih.gov

These vectors are often engineered to include affinity tags (e.g., His-tag, GST-tag) that facilitate purification. nih.gov The expression system of choice can vary; E. coli is commonly used for its simplicity and high yield, though more complex proteins or protein complexes, like the METTL3-METTL14 heterodimer, may require insect cell (e.g., Sf9) or mammalian cell expression systems to ensure proper folding and activity. nih.govnih.gov For example, co-expression of METTL3 and METTL14 is often necessary as they form an obligate heterodimer, where METTL14 serves a structural role to stabilize METTL3 and facilitate substrate binding. nih.govnih.gov

After expression, the cells are lysed, and the target protein is purified from the cellular milieu. Affinity chromatography is a primary step, where the tagged protein binds to a specific resin, and other proteins are washed away. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity. The final protein product is analyzed for purity (e.g., by SDS-PAGE) and concentration, and its catalytic activity is confirmed. nih.govnih.gov

Enzyme/ComplexTypical Expression SystemPurification Tag ExampleReference
METTL3-METTL14Insect (Sf9) or E. coliHis-tag, FLAG-tag nih.gov
FTOE. coliEIN fusion tag, His-tag nih.gov
ALKBH5E. coliEIN fusion tag, His-tag nih.gov

Kinetic Studies of Methyltransferases and Demethylases

Kinetic studies are performed to understand the catalytic mechanism and efficiency of m6A-modifying enzymes. These assays measure the rate of the enzymatic reaction under varying concentrations of substrates, such as the RNA molecule and the methyl donor SAM for methyltransferases, or the m6A-containing RNA for demethylases. The product of the methylation reaction, SAH, is a key molecule in these studies as it is a known feedback inhibitor of most methyltransferases. nih.gov The inhibitory properties of SAH analogs, like this compound, can be explored through these kinetic analyses. nih.gov

Key kinetic parameters determined include:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of its maximum. It reflects the enzyme's affinity for its substrate.

kcat (turnover number): The maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies have revealed foundational differences between the two primary m6A demethylases. FTO catalyzes a stepwise oxidation, first converting m6A to N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A), which are then processed to adenosine. pnas.org In contrast, ALKBH5 appears to catalyze a direct demethylation to adenosine in a single step. pnas.orgnih.gov These distinct mechanisms result in different reaction kinetics and can be dissected using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the formation of intermediates and products over time. pnas.org

EnzymeSubstrate(s)Key Kinetic FindingReference
METTL3-METTL14RNA, SAMActivity is dramatically enhanced by the heterodimer complex formation. nih.gov
FTOm6A-RNA, 2-oxoglutarateCatalyzes stepwise oxidation via hm6A and f6A intermediates. pnas.orgnih.gov
ALKBH5m6A-RNA, 2-oxoglutaratePerforms direct demethylation to adenosine with rapid formaldehyde (B43269) release. pnas.org
tRNA MethyltransferasestRNA, SAMShow varying sensitivity to inhibition by the product SAH, with Ki values in the micromolar range. nih.gov

Inhibition and Activation Assays

Assays to measure the inhibition or activation of m6A-modifying enzymes are crucial for drug discovery and for understanding their regulation. This compound, as an analog of the natural inhibitor SAH, would be evaluated using these methods. nih.gov

Inhibition Assays: These assays are used to screen for and characterize small molecules that can block the activity of methyltransferases or demethylases. Common formats include:

Radiometric Assays: These are considered a gold standard and involve using SAM with a radioactive methyl group ([3H]-SAM). The transfer of the radiolabel to the RNA substrate is measured, typically by capturing the RNA on a filter and quantifying with a scintillation counter.

Fluorescence-Based Assays: High-throughput screening (HTS) often relies on fluorescence. One such method is the AptaFluor assay, which uses an RNA aptamer that binds specifically to the product SAH, leading to a change in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal. bellbrooklabs.com Another HTRF-based assay quantifies the m6A-modified RNA product by its ability to bind to a reader domain protein (e.g., YTHDC1). nih.govbiorxiv.org

LC-MS/MS-Based Assays: This highly sensitive and specific method directly measures the formation of the methylated RNA product or the demethylated product, allowing for precise quantification of enzyme inhibition. nih.gov

Activation Assays: While less common than inhibition assays, screens for activators can also be performed. These assays would look for an increase in product formation in the presence of a test compound. The same detection methods used for inhibition assays can be adapted for this purpose.

Kinetic analysis within these assays can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), providing insight into how the inhibitor interacts with the enzyme. nih.govscholaris.ca For example, kinetic studies show that many inhibitors are competitive with either SAM or the RNA substrate, while SAH and its analogs are typically competitive with SAM. nih.gov

Computational Modeling and Bioinformatics for Predicting and Analyzing Methylation Sites and Interactions

Computational and bioinformatic approaches are indispensable for studying m6A methylation on a genomic scale and for understanding the molecular interactions that govern it. These in silico methods complement experimental work by predicting modification sites and modeling the structural basis of enzyme function and inhibition.

Predicting m6A Sites: High-throughput sequencing methods like MeRIP-Seq identify thousands of m6A peaks across the transcriptome, but the resolution is often limited to ~100 nucleotides. tandfonline.com To pinpoint the exact location of m6A, bioinformatic tools have been developed.

Peak Calling Algorithms: Tools adapted from ChIP-seq analysis, such as MACS2, are used to identify regions of m6A enrichment (peaks) in MeRIP-seq data. tandfonline.com

Motif Analysis: These peak regions are analyzed for the presence of the m6A consensus motif (DRACH), which helps to narrow down the potential modification sites.

Machine Learning Predictors: To achieve higher resolution, machine learning models like SRAMP and deepSRAMP have been trained on high-resolution m6A mapping data. nih.govcuilab.cn These tools use sequence-derived features, such as nucleotide composition and positional information, to predict the likelihood of a specific adenosine within a consensus motif being methylated. nih.gov

Analyzing Interactions: Molecular modeling provides a three-dimensional view of how methyltransferases and demethylases interact with their substrates, cofactors, and inhibitors, including SAH analogs like this compound.

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand), such as an inhibitor, to its protein target. nih.govnih.gov It is widely used in virtual screening to identify potential new inhibitors from large compound libraries and to understand the key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand in the enzyme's active site. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. nih.gov This provides insights into the flexibility of the enzyme, the stability of the inhibitor's binding pose, and can help rationalize why certain compounds are potent inhibitors while others are not. nih.gov These simulations are crucial for refining inhibitor design by revealing dynamic interactions not captured in static crystal structures. nih.gov

Tool/MethodApplicationPurposeExample/Reference
Bioinformatics
MACS2MeRIP-Seq Data AnalysisIdentifies regions of m6A enrichment (peak calling). tandfonline.com
SRAMPm6A Site PredictionPredicts specific m6A sites from RNA sequence using machine learning. nih.govcuilab.cn
Computational Modeling
Molecular DockingInhibitor Discovery & AnalysisPredicts binding mode of inhibitors (e.g., SAH analogs) in the enzyme active site. nih.govnih.gov
Molecular DynamicsMechanistic & Stability AnalysisSimulates the dynamic behavior of the enzyme-inhibitor complex over time. nih.govnih.gov

Pathological Implications and Disease Mechanisms: Molecular and Cellular Insights

Role in Oncogenesis and Tumor Biology at the Cellular Level

The m6A modification plays a multifaceted role in cancer biology, influencing tumor initiation, progression, and metastasis. frontiersin.orgnih.gov Its impact is evident at the cellular level, affecting fundamental processes such as proliferation and the intricate communication within the tumor microenvironment.

Impact on Cancer Cell Proliferation and Metastasis

Continuous proliferation, invasion, and metastasis are defining characteristics of malignant tumor cells. nih.gov The m6A modification is deeply involved in these processes by modulating cell cycle progression and various signal transduction pathways. nih.gov It can post-transcriptionally regulate oncogenes and tumor suppressor genes to control cancer cell proliferation. nih.gov

Furthermore, m6A modification influences the invasion and metastasis of tumor cells by regulating key signaling pathways such as the transforming growth factor-beta (TGF-β), phosphatidylinositol-3-kinase (PI3K)/AKT, and Hippo pathways. nih.gov For instance, the m6A modification can promote the processing of primary-microRNA-25, which targets the AKT signaling pathway. nih.gov It also plays a role in the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. nih.gov The demethylase ALKBH5, an "eraser" of m6A, can remove this modification from the transcription co-activator YAP, leading to its reduced expression and affecting EMT in non-small-cell lung carcinoma. nih.gov In several cancer types, including osteosarcoma and bladder cancer, the m6A "writer" METTL3 acts as an oncogene, promoting the stem-like properties of cancer cells, which contributes to tumor growth, migration, and chemoresistance. nih.gov

Modulation of Tumor Immune Microenvironment within Cellular Contexts

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix components that significantly influences tumor progression and response to therapy. frontiersin.org N6-methyladenosine methylation is a crucial regulator of the TME, impacting both innate and adaptive immune responses. frontiersin.orgnih.gov Aberrant m6A modification can shape an immunosuppressive TME, allowing tumor cells to evade immune surveillance.

Recent studies have highlighted the connection between m6A regulators and the TME. frontiersin.org For example, the m6A "reader" protein YTHDF1 has been identified as an immune suppressor. frontiersin.org Inhibiting its expression in dendritic cells can enhance the presentation of tumor antigens, thereby boosting the activation of CD8+ T cells, which are critical for killing cancer cells. frontiersin.org The interplay between m6A-modified RNAs and immune cells within the TME is a key factor in tumor progression and the efficacy of immunotherapies. mdpi.com Single-cell analyses have revealed that m6A methylation patterns can guide the intercellular communication between TME cells and tumor epithelial cells, contributing to colorectal cancer progression. nih.gov This communication is mediated by specific ligand-receptor pairs, highlighting potential targets for therapeutic intervention. nih.gov

Associations with Metabolic Dysregulation in Animal Models and Cellular Systems

The m6A modification is a significant player in regulating cellular metabolism, and its dysregulation is closely linked to metabolic diseases such as hepatic steatosis and obesity. nih.govmdpi.com

Altered Lipid Metabolism Pathways in Hepatic Steatosis and Obesity Models

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is characterized by the accumulation of fat in the liver. nih.govmdpi.com Accumulating evidence demonstrates that m6A modification plays a critical role in the pathogenesis of MASLD by regulating genes involved in fatty acid oxidation, lipogenesis, and lipid transport. mdpi.comnih.gov

In mouse models fed a high-fat diet (HFD), which induces fatty liver, significant changes in the m6A methylation landscape are observed in liver tissue. nih.gov Genes showing altered m6A methylation are often enriched in pathways related to lipid metabolism. nih.gov For example, in obese mouse models, there is a global increase in liver m6A methylation and higher expression of genes that promote fat synthesis, correlating with the severity of liver steatosis. nih.gov Conversely, elevated m6A modification has been shown to inhibit the accumulation of lipids in the liver. nih.gov

Studies have identified specific m6A regulators involved in these processes. The demethylase FTO, when overexpressed, promotes hepatic steatosis. nih.gov In contrast, the m6A reader protein YTHDC2 appears to protect against lipid accumulation, as its expression is lower in the livers of obese mice. nih.govfrontiersin.org

m6A RegulatorModel SystemObserved Effect on Lipid MetabolismReference
FTO (demethylase)NAFLD patients and mouse modelsOverexpression promotes hepatic steatosis and lipid accumulation. nih.gov
METTL3/METTL14 (methyltransferases)NAFLD patientsExpression is increased in NAFLD. frontiersin.org
YTHDC2 (reader protein)Obese mice and NAFLD patientsDownregulated in livers; overexpression improves liver steatosis. nih.govfrontiersin.org
RBM15 (methylase)NAFLD patientsExpression is decreased and negatively correlated with body fat index and steatosis. frontiersin.org

Epigenetic Modifications in Metabolic Tissues of Model Organisms

Obesity is a major risk factor for a host of metabolic diseases and is characterized by excessive adipose tissue. nih.gov The m6A modification acts as a key epigenetic regulator in various biological processes associated with obesity, including adipogenesis (the formation of fat cells), lipid metabolism, and insulin (B600854) resistance. mdpi.comnih.gov

Implications in Developmental Processes and Cellular Fates in Model Systems

The m6A modification is essential for the proper regulation of gene expression during early embryonic development and for determining the fate of stem cells. nih.govnih.gov Stem cells possess the unique abilities of self-renewal and differentiation into various cell types, and these processes are tightly controlled by epigenetic mechanisms, including m6A RNA methylation. frontiersin.org

Disruptions in the balance of m6A modification can lead to severe developmental defects. nih.gov This modification is critical for processes such as the maintenance of stem cell pluripotency, lineage specification, and the degradation of maternal RNA after fertilization. nih.govnih.gov The dynamic regulation of m6A ensures that the balance between pluripotency and cell differentiation is maintained, which is necessary for normal development. nih.gov For example, m6A has been shown to determine the fate of hematopoietic stem and progenitor cells during zebrafish embryogenesis. nih.gov The intricate interplay between m6A and chromatin modifications also plays a pivotal role in transcriptional regulation during these crucial early life stages. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing S-N(6)-Methyladenosylhomocysteine in vitro?

  • Synthesis typically involves enzymatic or chemical methylation of S-adenosylhomocysteine (SAH). For example, analogs of SAH, such as S-(3-deazaadenosyl)-L-homocysteine, have been synthesized using nucleophilic substitution reactions with homocysteine thiolactone and modified adenosine derivatives under controlled pH and temperature . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity validation, as described in protocols for SAH analogs .

Q. How is this compound detected and quantified in biological samples?

  • Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity. For instance, derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection limits in methylation pathway studies. Reference standards must be prepared in inert solvents to prevent degradation, as outlined in SAH handling guidelines .

Q. What is the role of this compound in methyltransferase inhibition studies?

  • This compound acts as a competitive inhibitor by mimicking S-adenosylmethionine (SAM). Experimental designs should include kinetic assays (e.g., varying SAM concentrations and measuring reaction rates) to determine inhibition constants (Ki). Protocols for similar analogs emphasize pre-incubation of enzymes with the inhibitor to ensure binding equilibrium .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition potency of this compound across studies?

  • Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength, or enzyme isoforms). A meta-analysis approach, comparing datasets using standardized buffer systems (e.g., Tris-HCl at pH 7.5), is critical. Reproducibility requires full disclosure of experimental parameters, as stressed in journal guidelines for methodological transparency .

Q. What strategies improve the stability of this compound during long-term enzymatic assays?

  • Stabilization can be achieved by storing the compound in lyophilized form at -80°C and reconstituting it in anaerobic buffers to prevent oxidative degradation. Glove selection during handling (e.g., nitrile gloves tested for chemical permeability) is crucial to avoid contamination, per safety protocols .

Q. How do structural modifications of this compound affect its interaction with RNA methyltransferases?

  • Molecular docking simulations paired with site-directed mutagenesis studies are effective. For example, replacing the methyl group at N6 with bulkier substituents can reveal steric hindrance effects. Crystallographic data from SAH-bound enzymes (e.g., PDB entries) provide templates for modeling interactions .

Methodological and Safety Considerations

Q. What precautions are necessary when handling this compound in cell culture studies?

  • Use endotoxin-free reagents and validate cellular uptake via LC-MS to avoid off-target effects. Safety data sheets for SAH recommend working in a fume hood with particulate-filtering respirators if aerosolization is possible .

Q. How should researchers design controls for methylation inhibition assays using this compound?

  • Include both positive controls (e.g., known methyltransferase inhibitors like sinefungin) and negative controls (e.g., SAM-only reactions). Statistical analysis of dose-response curves (e.g., IC50 calculations) must account for batch-to-batch variability in compound synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.